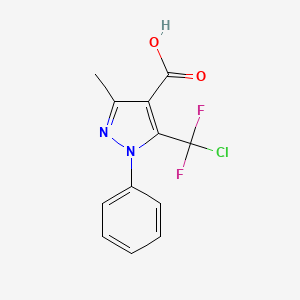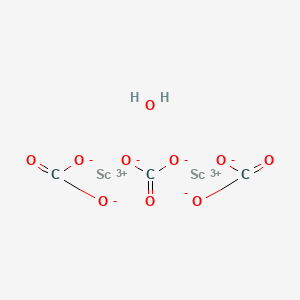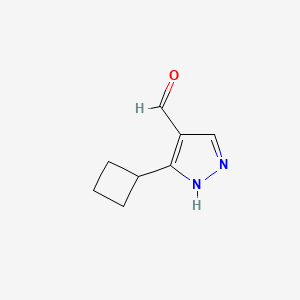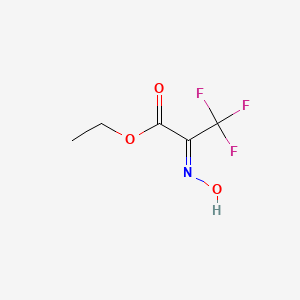
4-(2-甲基丙基)哌啶盐酸盐
描述
4-(2-Methylpropyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Methylpropyl)piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Methylpropyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylpropyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计与合成
哌啶类化合物是设计药物最重要的合成片段之一,在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱 . 开发快速、经济高效的取代哌啶类化合物合成方法是现代有机化学的重要任务 .
抗癌应用
哌啶类衍生物已显示出作为抗癌剂的潜力。 例如,哌啶嵌入的抗癌剂已在雄激素抵抗性癌细胞系上表现出特别好的活性 . 另一项研究强调了胡椒碱和哌啶对不同类型癌症的药学意义 .
关键信号通路调控
哌啶类衍生物可以调节多种对于癌症发生至关重要的关键信号通路,例如 STAT-3、NF-κB、PI3k/Aκt、JNK/p38-MAPK、TGF-ß/SMAD、Smac/DIABLO、p-IκB 等 . 这些化合物导致细胞迁移抑制,并有助于细胞周期阻滞以抑制癌细胞的生存能力 .
微管蛋白抑制剂
哌啶类衍生物已被发现为一类新的微管蛋白抑制剂,它们被称为治疗前列腺癌的有效抗癌剂 .
药物合成
含有哌啶的化合物代表了药物构建最重要的合成药物模块之一,它们的合成长期以来一直很普遍 . 根据 Sci-Finder,在过去五年中发表了 7000 多篇与哌啶相关的论文 .
生物学和药理学活性
作用机制
Target of Action
Piperidine derivatives have been found to interact with various receptors and enzymes, playing a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives like meperidine are primarily kappa-opiate receptor agonists and also have local anesthetic effects .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Result of Action
Piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
生化分析
Biochemical Properties
4-(2-Methylpropyl)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction involves the activation of the N-H bond, leading to the formation of a carbon-centered radical intermediate . This interaction is essential for the compound’s role in drug metabolism and other biochemical processes.
Cellular Effects
4-(2-Methylpropyl)piperidine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . Additionally, it affects the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of 4-(2-Methylpropyl)piperidine hydrochloride involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to cytochrome P450 enzymes, leading to the activation of the N-H bond and subsequent formation of a carbon-centered radical intermediate . This mechanism is crucial for its role in drug metabolism and other biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methylpropyl)piperidine hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal laboratory conditions, but its effects may diminish over time due to degradation . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 4-(2-Methylpropyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as inhibiting cancer cell proliferation and inducing apoptosis . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-(2-Methylpropyl)piperidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes ring contraction mediated by cytochrome P450 enzymes, leading to the formation of a pyrrolidine product . This metabolic pathway is essential for the compound’s role in drug metabolism and other biochemical processes.
Transport and Distribution
The transport and distribution of 4-(2-Methylpropyl)piperidine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound is distributed throughout the body, with a preference for certain tissues such as the liver and kidneys . Its localization and accumulation in these tissues are influenced by its interactions with specific transporters and binding proteins.
Subcellular Localization
4-(2-Methylpropyl)piperidine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Its subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
属性
IUPAC Name |
4-(2-methylpropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)7-9-3-5-10-6-4-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPQIYIBUAZNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)

![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)

![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)


![[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid](/img/structure/B1473498.png)




